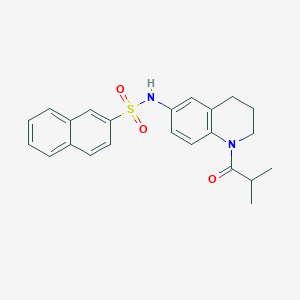

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-16(2)23(26)25-13-5-8-19-14-20(10-12-22(19)25)24-29(27,28)21-11-9-17-6-3-4-7-18(17)15-21/h3-4,6-7,9-12,14-16,24H,5,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDMBTTWSKTKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Nitration

The tetrahydroquinoline ring is typically constructed via a Bischler-Napieralski reaction, where β-phenylethylamine derivatives undergo cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example, 4-methoxyphenethylamine may react with isobutyryl chloride under acidic conditions to form the tetrahydroquinoline skeleton. Subsequent nitration at position 6 is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), yielding 6-nitro-1-isobutyryl-1,2,3,4-tetrahydroquinoline.

Reduction of Nitro to Amine

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or iron/ammonium chloride in ethanol-water mixtures. Source reports a 76.2% yield for a similar reduction using palladium on carbon (10% Pd/C) in methanol under hydrogen atmosphere. This step generates 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine, which is purified via recrystallization or column chromatography.

Synthesis of Naphthalene-2-Sulfonyl Chloride

Naphthalene-2-sulfonyl chloride, the sulfonating agent, is synthesized through chlorosulfonation of naphthalene. This involves treating naphthalene with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Sulfonamide Coupling Reaction

The final step involves reacting 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine with naphthalene-2-sulfonyl chloride to form the target sulfonamide.

Reaction Conditions

The coupling is performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. A base such as pyridine or triethylamine (Et₃N) is added to scavenge HCl generated during the reaction. Source highlights analogous sulfonamide formations using aryl sulfonyl chlorides and amines, with yields exceeding 80% under optimized conditions.

Representative Protocol:

- Dissolve 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq) in DCM.

- Add naphthalene-2-sulfonyl chloride (1.2 eq) and Et₃N (2.5 eq) dropwise at 0°C.

- Stir at room temperature for 12–24 hours.

- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield and Characterization

The crude product is typically obtained in 70–85% yield after purification. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm the molecular structure. For instance, the amine proton (NH) appears as a singlet near δ 5.2 ppm, while the isobutyryl methyl groups resonate as doublets at δ 1.1–1.3 ppm.

Analytical Data and Pharmacological Relevance

Spectroscopic Analysis

Computational Studies

Density functional theory (DFT) calculations on related sulfonamides reveal low energy gaps (ΔE ≈ 3.5 eV), indicating high reactivity. Molecular docking studies suggest strong binding to biological targets, such as kinase domains, due to sulfonamide’s hydrogen-bonding capability.

Challenges and Optimization

Regioselectivity in Nitration

Achieving exclusive nitration at position 6 requires careful control of reaction temperature and nitrating agent concentration. Side products (e.g., 5-nitro isomers) are minimized using directed ortho-metalation strategies.

Sulfonamide Stability

The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions. Storage in anhydrous solvents at −20°C is recommended for long-term stability.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular details:

- Molecular Formula : C20H22N2O2S

- Molecular Weight : 358.47 g/mol

- CAS Number : 869945-53-9

The unique structure of this compound, which includes a naphthalene sulfonamide moiety linked to a tetrahydroquinoline derivative, contributes to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide exhibit significant anticancer activity. For instance, derivatives of quinoline and naphthalene have shown selective targeting capabilities against various cancer cell lines such as HCT-116 and MCF-7. These compounds often operate through mechanisms involving the inhibition of specific enzymes or modulation of signaling pathways critical for cancer cell proliferation .

Enzyme Inhibition

Sulfonamides are known for their enzyme inhibitory properties. This compound has potential as an inhibitor for enzymes involved in metabolic pathways related to diseases like diabetes and Alzheimer's disease. Similar compounds have been tested against α-glucosidase and acetylcholinesterase, showing promising results in reducing enzyme activity .

Anticancer Activity Study

A study exploring the anticancer properties of similar quinoline derivatives demonstrated that certain modifications in the sulfonamide structure significantly enhanced their antiproliferative effects against human cancer cell lines . The study highlighted that compounds with a specific side chain exhibited lower IC50 values, indicating higher potency.

Enzyme Inhibition Research

In another case study focusing on enzyme inhibition, sulfonamides were synthesized and screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The results showed that specific structural modifications could lead to increased inhibitory activity, suggesting a pathway for developing new therapeutic agents for metabolic disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with three structurally related sulfonamide derivatives (Table 1):

Key Comparisons

Structural Variations and Electronic Effects Target vs. Naphthalene-1-sulfonamide Analogue (CAS 941906-77-0): The target’s naphthalene-2-sulfonamide group differs from the naphthalene-1-sulfonamide isomer in electronic distribution and steric hindrance. The 2-sulfonamide position may enhance π-π stacking interactions with aromatic residues in enzyme active sites compared to the 1-isomer . Target vs. The thiophene’s sulfur atom may engage in additional dipole interactions or hydrogen bonding .

The target’s isobutyryl group likely increases lipophilicity, improving membrane permeability and bioavailability compared to simpler sulfonamides.

Synthetic Approaches

- The target shares synthetic parallels with compounds in and , which employ copper-catalyzed cycloadditions () or sulfonation/amidation steps (). However, the isobutyryl group in the target may require specialized acylation conditions to avoid side reactions .

Inhibition Mechanism Sulfonamides in display noncompetitive inhibition (Ki: 0.50–4.71 µM), suggesting a shared mechanism where the sulfonamide group binds to allosteric enzyme sites. The target’s tetrahydroquinoline core may further stabilize hydrophobic interactions in enzyme pockets .

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 442.55 g/mol. Its structure features a naphthalene ring and a tetrahydroquinoline moiety, which are known to influence biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : It is hypothesized that this compound may inhibit specific enzymes related to cancer progression and neurodegeneration. For instance, related compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values in the low micromolar range .

- Antiproliferative Activity : The compound's structural components suggest potential antiproliferative effects against various cancer cell lines. Similar derivatives have demonstrated significant inhibition of cell proliferation in studies involving A549 (lung cancer), HeLa (cervical cancer), and other cell lines with IC50 values ranging from 0.4 μM to 10 μM .

Biological Activity Data

| Activity Type | IC50 Value (μM) | Cell Line/Target | Reference |

|---|---|---|---|

| AChE Inhibition | 0.22 | Enzyme Target | |

| BChE Inhibition | 0.42 | Enzyme Target | |

| Antiproliferative | 0.4 | MGC-803 (gastric cancer) | |

| Antiproliferative | 3.8 | HeLa |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that derivatives of tetrahydroquinoline significantly inhibited the growth of several cancer cell lines. The structure-activity relationship indicated that modifications on the naphthalene ring could enhance biological activity .

- Molecular Docking Studies : Computational studies have shown that this compound can bind effectively to active sites of target enzymes such as AChE and BChE, suggesting a competitive inhibition mechanism .

- Comparative Analysis : When compared with other sulfonamide derivatives, this compound exhibited superior inhibitory effects against certain cancer cell lines due to its unique structural features which facilitate better interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.